![molecular formula C17H34O3S2 B12569292 S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate CAS No. 489751-56-6](/img/structure/B12569292.png)
S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate is a chemical compound known for its unique structure and properties It is an ester of ethanethioic acid and features a sulfonyl group attached to a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate typically involves the reaction of ethanethioic acid with a sulfonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include ethanethioic acid, nonane-1-sulfonyl chloride, and a suitable base such as triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to form thiols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Sulfonamide or sulfonate esters.
Scientific Research Applications
S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate involves its interaction with molecular targets through its sulfonyl and ester groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity. The compound can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- S-[6-(4-Biphenylyl)hexyl] ethanethioate
- S-(6-nonylsulfonylhexyl) ethanethioate
Uniqueness
S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate is unique due to its specific alkyl chain length and the presence of both sulfonyl and ester functional groups
Properties
CAS No. |
489751-56-6 |
|---|---|
Molecular Formula |
C17H34O3S2 |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
S-(6-nonylsulfonylhexyl) ethanethioate |
InChI |
InChI=1S/C17H34O3S2/c1-3-4-5-6-7-9-12-15-22(19,20)16-13-10-8-11-14-21-17(2)18/h3-16H2,1-2H3 |
InChI Key |
OBYMQIYDMAVJBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCS(=O)(=O)CCCCCCSC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


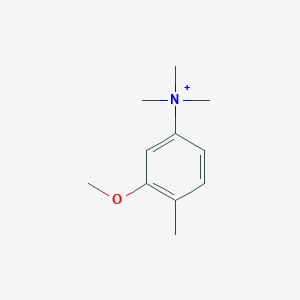
![9-(4-{2-[4-(Pyridin-2-YL)phenyl]ethyl}phenyl)-9H-carbazole](/img/structure/B12569213.png)
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B12569216.png)
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12569231.png)
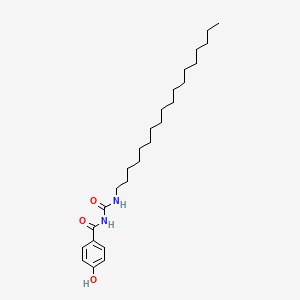

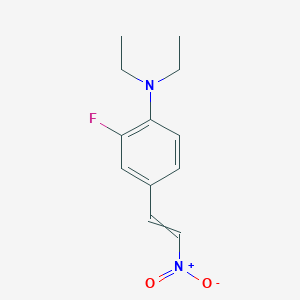
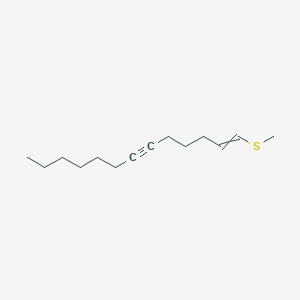
![9-{[4-(3-Amino-3-oxopropyl)phenoxy]carbonyl}-10-methylacridin-10-ium](/img/structure/B12569248.png)
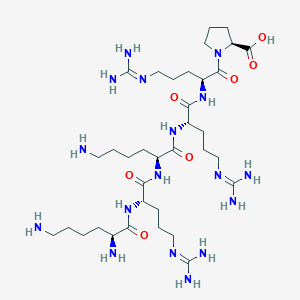

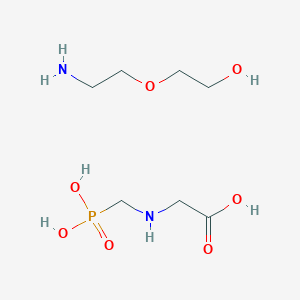
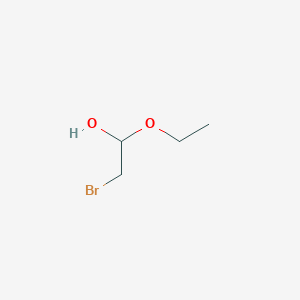
![8,8'-[1,2-Phenylenebis(methylenesulfanediyl)]diquinoline](/img/structure/B12569257.png)
